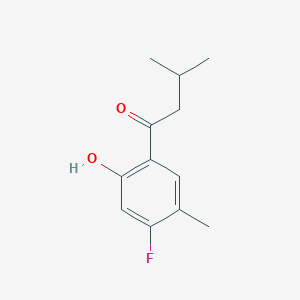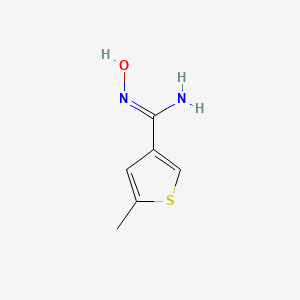
N'-hydroxy-5-methylthiophene-3-carboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-hydroxy-5-methylthiophene-3-carboximidamide is a chemical compound with the molecular formula C6H8N2OS It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of a hydroxy group and a carboximidamide group attached to the thiophene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxy-5-methylthiophene-3-carboximidamide typically involves the reaction of 5-methylthiophene-3-carboximidamide with hydroxylamine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
While specific industrial production methods for N’-hydroxy-5-methylthiophene-3-carboximidamide are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes the use of larger reaction vessels, continuous flow reactors, and advanced purification techniques to produce the compound in bulk quantities suitable for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
N’-hydroxy-5-methylthiophene-3-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboximidamide group to other functional groups.
Substitution: The thiophene ring can undergo substitution reactions, where hydrogen atoms are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in the reactions of N’-hydroxy-5-methylthiophene-3-carboximidamide include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various electrophiles and nucleophiles for substitution reactions. The reaction conditions, such as solvent choice, temperature, and reaction time, are tailored to achieve the desired transformations.
Major Products Formed
The major products formed from the reactions of N’-hydroxy-5-methylthiophene-3-carboximidamide depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the thiophene ring.
Aplicaciones Científicas De Investigación
N’-hydroxy-5-methylthiophene-3-carboximidamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of N’-hydroxy-5-methylthiophene-3-carboximidamide involves its interaction with specific molecular targets and pathways. The hydroxy and carboximidamide groups play a crucial role in its reactivity and binding affinity to biological molecules. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
N’-hydroxythiophene-3-carboximidamide: A similar compound with a hydroxy group and carboximidamide group attached to the thiophene ring but without the methyl substitution.
5-methylthiophene-3-carboximidamide: A related compound lacking the hydroxy group.
Uniqueness
N’-hydroxy-5-methylthiophene-3-carboximidamide is unique due to the presence of both the hydroxy and methyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C6H8N2OS |
|---|---|
Peso molecular |
156.21 g/mol |
Nombre IUPAC |
N'-hydroxy-5-methylthiophene-3-carboximidamide |
InChI |
InChI=1S/C6H8N2OS/c1-4-2-5(3-10-4)6(7)8-9/h2-3,9H,1H3,(H2,7,8) |
Clave InChI |
OUFYYEHLZCZYFJ-UHFFFAOYSA-N |
SMILES isomérico |
CC1=CC(=CS1)/C(=N/O)/N |
SMILES canónico |
CC1=CC(=CS1)C(=NO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


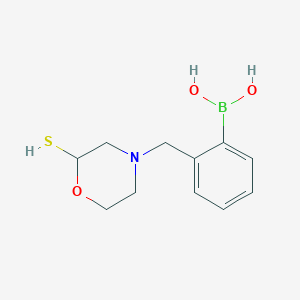
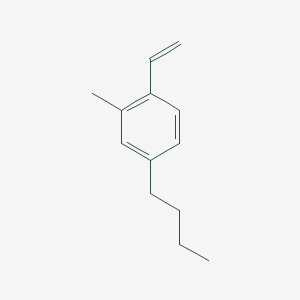
![5-Bromo-9-chloro-7,7-dimethyl-7H-benzo[c]fluorene](/img/structure/B13077887.png)
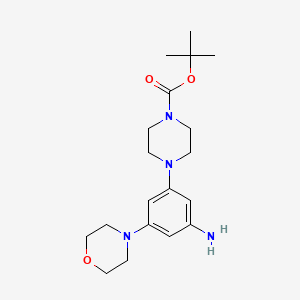

![tert-Butylrac-(1S,2S,4R)-2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylatehydrochloride](/img/structure/B13077907.png)
![N-[bis(furan-2-yl)-1,3-thiazol-2-yl]-2-chloroacetamide](/img/structure/B13077910.png)

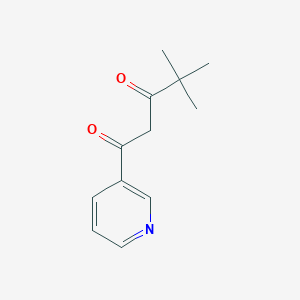
![4-Methyl-2-[(2-methylpentyl)amino]pentan-1-ol](/img/structure/B13077921.png)


![2-[(Prop-2-yn-1-yl)amino]benzoic acid](/img/structure/B13077976.png)
